5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine
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Overview
Description
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a fluoro group at the 5-position and a trifluoromethylphenyl group at the 2-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These substituents impart distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyridine and 4-(trifluoromethyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyridine with 4-(trifluoromethyl)phenylboronic acid.
Reaction Conditions: The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (typically 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other functionalized derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
4-(Trifluoromethyl)pyridine: Contains only the trifluoromethyl group on the pyridine ring, used in different contexts.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with chlorine instead of fluorine, used as an intermediate in various syntheses.
Uniqueness
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is unique due to the combination of its fluorine and trifluoromethyl substituents, which impart distinct electronic properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Properties
CAS No. |
648439-13-8 |
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Molecular Formula |
C12H7F4N |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7F4N/c13-10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(14,15)16/h1-7H |
InChI Key |
SZJGQQDCBYLAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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